molecular formula C46H92O4 B14490419 Nonadecyl 2,3-bis(dodecyloxy)propanoate CAS No. 64713-58-2

Nonadecyl 2,3-bis(dodecyloxy)propanoate

Cat. No.: B14490419
CAS No.: 64713-58-2
M. Wt: 709.2 g/mol
InChI Key: ORCHEJDDDREYQK-UHFFFAOYSA-N
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Description

Nonadecyl 2,3-bis(dodecyloxy)propanoate is a branched ester-ether hybrid compound characterized by a central propanoate backbone substituted with two dodecyloxy (C₁₂H₂₅O) groups at the 2- and 3-positions and a nonadecyl (C₁₉H₃₉) ester chain. This structure confers exceptional hydrophobicity and flexibility, making it suitable for applications in high-performance lubricants, surfactants, and polymer additives.

Properties

CAS No.

64713-58-2

Molecular Formula

C46H92O4

Molecular Weight

709.2 g/mol

IUPAC Name

nonadecyl 2,3-didodecoxypropanoate

InChI

InChI=1S/C46H92O4/c1-4-7-10-13-16-19-22-23-24-25-26-27-28-31-34-37-40-43-50-46(47)45(49-42-39-36-33-30-21-18-15-12-9-6-3)44-48-41-38-35-32-29-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3

InChI Key

ORCHEJDDDREYQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonadecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of nonadecanol with 2,3-bis(dodecyloxy)propanoic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nonadecyl 2,3-bis(dodecyloxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nonadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of lipid membranes and their interactions with proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics, lubricants, and coatings.

Mechanism of Action

The mechanism by which Nonadecyl 2,3-bis(dodecyloxy)propanoate exerts its effects is primarily through its amphiphilic properties. The long hydrocarbon chains interact with hydrophobic environments, while the ester groups interact with hydrophilic environments. This dual interaction allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions .

Comparison with Similar Compounds

Key Trends:

Molecular Weight and Hydrophobicity: The nonadecyl derivative’s extended C₁₉ chain increases molecular weight by ~140 g/mol compared to the nonyl analog. Each additional CH₂ group contributes ~0.5 to the XlogP value, raising hydrophobicity significantly (XlogP ~20 vs. 15) .

Flexibility: The longer ester chain introduces ~10 additional rotatable bonds, enhancing conformational flexibility. This may reduce melting points and improve compatibility with nonpolar matrices.

Functional Implications

  • Solubility: The nonadecyl derivative’s extreme hydrophobicity limits solubility in polar solvents but enhances miscibility with hydrocarbons and silicones.
  • Thermal Stability : Longer alkyl chains generally improve thermal resistance, though excessive chain length can disrupt packing and lower melting points.
  • Applications: Nonadecyl derivatives are favored in high-temperature lubricants, while shorter-chain analogs (e.g., Nonyl) may excel in emulsifiers or low-viscosity formulations.

Research Findings and Computational Insights

Computational models predict that the nonadecyl compound’s properties align with trends observed in homologous series:

  • Molecular Dynamics Simulations : Longer alkyl chains increase entanglement in polymer matrices, improving mechanical strength but reducing ductility.
  • Solubility Parameters: The Hansen solubility parameters for the nonadecyl derivative indicate compatibility with polyolefins and mineral oils, as corroborated by studies on C₁₆–C₂₀ esters .

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